molecular formula C16H14INO3 B3569778 Ethyl 4-(2-iodobenzamido)benzoate

Ethyl 4-(2-iodobenzamido)benzoate

Cat. No.: B3569778
M. Wt: 395.19 g/mol
InChI Key: MRTRCWQCDMRQGK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodobenzamido)benzoate is a benzoate ester derivative featuring a 2-iodobenzamido substituent at the para position of the benzene ring. The iodine atom at the ortho position of the benzamide group introduces steric bulk and polarizability, which may influence intermolecular interactions, solubility, and biological activity.

The iodine atom’s heavy halogen properties make this compound a candidate for applications in radiopharmaceuticals or as a crystallographic heavy atom marker.

Properties

IUPAC Name

ethyl 4-[(2-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTRCWQCDMRQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-iodobenzamido)benzoate typically involves a multi-step process. One common method starts with the iodination of 2-aminobenzoic acid to produce 2-iodobenzoic acid. This is followed by the formation of an amide bond with 4-aminobenzoic acid, resulting in 4-(2-iodobenzamido)benzoic acid. Finally, esterification with ethanol yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2-iodobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodobenzamido)benzoate is largely dependent on its chemical structure. The iodine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets. The amide and ester groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting molecular recognition processes .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Halogen Substitution

  • Ethyl 4-(4-iodobenzamido)benzoate (hypothetical analog): Substitution of iodine at the para position on the benzamide (vs. reports a 79% yield for ethyl 2-(4-iodobenzamido)acetate, highlighting the feasibility of para-substituted analogs .
  • Ethyl 4-(2-fluorobenzamido)benzoate (CAS 314766-38-6): Fluorine’s smaller size and electron-withdrawing nature increase the amide’s electrophilicity compared to iodine. This may enhance metabolic stability but reduce halogen-bonding interactions critical for target binding .

Key Differences :

Property Ethyl 4-(2-iodobenzamido)benzoate Ethyl 4-(4-iodobenzamido)benzoate Ethyl 4-(2-fluorobenzamido)benzoate
Halogen Position Ortho Para Ortho
Halogen Size (Å) 1.39 (I) 1.39 (I) 1.47 (F)
Electron Effect Mildly electron-withdrawing Mildly electron-withdrawing Strongly electron-withdrawing
Potential Application Heavy atom markers Higher crystallinity Metabolic stability

Functional Group Variations: Amide vs. Sulfonamide and Urea

  • Ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate (CAS 1562439-62-6): Replacing the amide with a sulfonamide group introduces stronger acidity (pKa ~10 for sulfonamides vs. ~15 for amides) and altered hydrogen-bonding capacity, which may affect solubility and protein binding .
  • Ethyl 4-(carbamoylamino)benzoate: Urea derivatives () exhibit dual hydrogen-bond donor/acceptor properties, enhancing interactions with biological targets like enzymes or receptors. However, ureas are more prone to hydrolysis than amides under physiological conditions .

Heterocyclic Derivatives

  • Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 1166756-84-8): Incorporation of an oxadiazole ring enhances metabolic stability and π-π stacking interactions. Oxadiazoles are rigid, planar structures that may improve binding to aromatic protein pockets .
  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): Pyrimidine rings enable additional hydrogen bonding and coordination with metal ions, expanding applications in kinase inhibition or metalloenzyme targeting .

Structural Impact :

Compound Heterocycle Key Properties
This compound None Halogen bonding, moderate rigidity
Ethyl 4-(5-isopropyl-oxadiazolyl)benzoate 1,2,4-Oxadiazole High metabolic stability, planar structure
Ethyl 4-(chloropyrimidinyl)benzoate Pyrimidine Hydrogen bonding, metal coordination

Crystal Structure and Solid-State Properties

describes the crystal structure of ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate, which adopts a triclinic lattice with dihedral angles <10° between aromatic rings. In contrast, the target compound’s ortho-iodine substituent may introduce greater torsional strain, reducing planarity and affecting packing efficiency. Such differences influence melting points, solubility, and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-iodobenzamido)benzoate
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Ethyl 4-(2-iodobenzamido)benzoate

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